4-[ethyl(methyl)amino]benzoic acid
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Overview
Description
4-[ethyl(methyl)amino]benzoic acid is an organic compound with interesting chemical properties and applications. It is part of the benzoic acid derivatives, which are widely used in various fields such as chemistry, biology, medicine, and industry. The presence of the ethyl(methyl)amino group on the benzoic acid backbone gives it unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amination Reaction: : The ethyl(methyl)amino group can be introduced through a nucleophilic substitution reaction using ethyl(methyl)amine and a suitable halobenzoic acid derivative under mild conditions.
Ester Hydrolysis: : Another method involves the hydrolysis of ethyl(methyl)amino-benzoate ester using acidic or basic conditions to yield the target compound.
Industrial Production Methods
For industrial production, the preferred method involves a two-step process: (1) the alkylation of benzoic acid derivatives to introduce the ethyl(methyl) group, followed by (2) amination to attach the ethyl(methyl)amino group. This ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 4-[ethyl(methyl)amino]benzoic acid can undergo oxidation reactions to form various oxidized products.
Reduction: : Reduction can yield products with reduced functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: : Hydrogenation using palladium or platinum catalysts is typical.
Substitution: : Halogenating agents such as bromine or chlorine can be used in the presence of catalysts.
Major Products
Oxidation: : Results in carboxylic acids, ketones, or aldehydes.
Reduction: : Produces primary or secondary amines, or alcohols.
Substitution: : Yields halogenated benzoic acids or other substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: : It acts as a ligand in metal-catalyzed reactions.
Synthesis: : Used as an intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: : Studied for its potential as an enzyme inhibitor in biochemical pathways.
Biomolecule Interaction: : Investigated for its binding properties with proteins and nucleic acids.
Medicine
Pharmaceuticals: : Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Therapeutics: : Investigated for its potential therapeutic effects in various medical conditions.
Industry
Polymers: : Used in the synthesis of specialty polymers and materials.
Dyes and Pigments: : Functions as a precursor for dyes and pigments used in textile and manufacturing industries.
Mechanism of Action
The mechanism of action of 4-[ethyl(methyl)amino]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The ethyl(methyl)amino group can form hydrogen bonds and interact with active sites of enzymes, influencing biochemical pathways. The pathways involved depend on the specific application, whether it be in drug development, enzyme inhibition, or material synthesis.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid: : An analog with an amino group instead of the ethyl(methyl)amino group.
Ortho- and Meta- isomers: : Isomers of the compound with the ethyl(methyl)amino group in different positions on the benzene ring.
Uniqueness
4-[ethyl(methyl)amino]benzoic acid is unique due to its specific functional group arrangement, which confers distinctive reactivity and interaction properties compared to other benzoic acid derivatives. This makes it valuable in applications requiring precise molecular interactions, such as in pharmaceuticals and advanced materials.
There you have it—a detailed look at this compound
Properties
IUPAC Name |
4-[ethyl(methyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-11(2)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQXGBKJFNZYCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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